molecular formula C11H15FN2O B13257775 2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide

2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide

Cat. No.: B13257775
M. Wt: 210.25 g/mol
InChI Key: NVEHOGCVTBRUNA-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide is a fluorinated synthetic compound of significant interest in modern chemical and pharmaceutical research. It is a derivative of N,N-dimethylacetamide (DMAc), a versatile molecule known to participate in reactions by delivering its H, C, N, and O atoms for the synthesis of diverse chemical structures . The incorporation of the 2-fluorobenzyl group suggests potential for enhanced biological activity and altered physicochemical properties, making it a valuable intermediate for medicinal chemistry programs. Researchers are exploring its use as a key building block in the development of novel pharmacologically active molecules, particularly given the established role of fluorinated compounds in improving drug potency, metabolic stability, and membrane permeability. The parent scaffold, DMAc, is a well-documented and widely used solvent and reagent in organic synthesis . It is crucial to handle this compound with appropriate safety measures. Like related amides, it may pose hazards upon exposure; recommended safety precautions should be consulted for safe laboratory handling . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C11H15FN2O/c1-14(2)11(15)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3

InChI Key

NVEHOGCVTBRUNA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNCC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide generally involves two key steps:

Preparation of N,N-Dimethylacetamide (DMAc)

DMAc is commonly prepared by reacting dimethylamine with acetic acid or its derivatives. The following methods are well-documented:

Method Reactants Conditions Catalysts Yield Notes
Acetic Acid Method Dimethylamine + Acetic Acid 130–180 °C, atmospheric pressure Alumina or alumina-molybdenum(VI) oxide catalyst High (quantitative) Neutralization to form ammonium acetate intermediate, followed by dehydration. Exothermic neutralization and endothermic dehydration steps balanced for high yield.
Methyl Acetate Method Dimethylamine + Methyl Acetate Standard heating None specified ~99% Direct amidation reaction, often used commercially.
Carbonylation Trimethylamine + CO Elevated pressure and temperature Various catalysts Moderate Less common industrially.

The acetic acid method is preferred industrially for its advantages in yield, selectivity, and catalyst efficiency.

Synthesis of 2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide

While direct detailed synthetic routes for the exact 2-fluoro isomer are scarce, analogous synthesis of related compounds such as 2-{[(4-fluorophenyl)methyl]amino}-N,N-dimethylacetamide are documented and provide a reliable framework.

Typical Synthetic Route:
  • Starting Materials:

    • 2-Fluorobenzylamine (or 4-fluorobenzylamine for analogues)
    • N,N-Dimethylacetamide or reactive acetamide derivatives (e.g., chloroacetamide derivatives)
  • Reaction Conditions:

    • Nucleophilic substitution where the amine attacks the acetamide electrophile
    • Solvent: Methanol or other polar aprotic solvents
    • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps if needed
    • Temperature: Room temperature to moderate heating (20–80 °C)
    • Atmosphere: Hydrogen gas for reduction steps when applicable
  • Example Procedure (from related amine synthesis):

    • Dissolve the precursor compound in methanol
    • Add 10% Pd/C catalyst
    • Hydrogenate at atmospheric pressure and room temperature for 3 hours
    • Filter catalyst and evaporate solvent to obtain the product oil
    • Yield typically >90%.

This approach is adaptable for the 2-fluorophenyl variant by using 2-fluorobenzylamine as the amine source.

Reaction Mechanism Insights

  • The reaction between dimethylamine and acetic acid forms an ammonium acetate salt intermediate.
  • Dehydration of this intermediate under catalytic conditions yields DMAc.
  • The amide bond formation between DMAc derivatives and fluorobenzylamine involves nucleophilic attack by the amine nitrogen on an electrophilic carbonyl carbon, facilitated by appropriate catalysts or activating groups.
  • Hydrogenation steps (if required to reduce protecting groups or intermediates) use Pd/C catalysts under mild conditions.

Research Outcomes and Data Tables

Yield and Purity Data for DMAc Preparation

Method Temperature (°C) Catalyst Yield (%) Purity (%) Reference
Acetic Acid Method 130–180 Alumina/Alumina-MoO3 >98 >99.9
Methyl Acetate Method 100–150 None ~99 >99

Yield Data for Amide Formation (Analogous Compounds)

Substrate Catalyst Solvent Temperature Time Yield (%) Reference
4-Fluorobenzylamine + DMAc derivative Pd/C (10%) Methanol 20 °C 3 h 94–97

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substituent variations:

Compound Name R1 (α-C Substituent) R2 (Amide Nitrogen Substituents) Key Features Evidence Source
2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide 2-Fluorobenzylamino N,N-dimethyl Fluorine at ortho position; dimethyl amide -
(E)-2-((2-Hydroxybenzylidene)amino)-N,N-dimethylacetamide 2-Hydroxybenzylideneamino N,N-dimethyl Schiff base; hydroxyl group enhances H-bonding
2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide 4-Chlorobenzylamino N-(2-fluorophenyl) Chlorine at para position; fluorophenyl amide
N-(3,4-Difluorophenyl)-2,2-diphenylacetamide Diphenylacetyl N-(3,4-difluorophenyl) Two aromatic rings; difluorophenyl amide
2-Chloro-N-phenethylacetamide Chloroacetyl N-phenethyl Chlorine at α-C; phenethyl amide
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide Dichloroacetyl N-(2,3-dimethylphenyl) Dichloro substitution; steric hindrance

Physicochemical Properties

  • Polarity and Solubility: The 2-fluorophenyl group increases polarity compared to non-halogenated analogs (e.g., N-phenethylacetamide ), but less than hydroxylated derivatives like (E)-2-((2-hydroxybenzylidene)amino)-N,N-dimethylacetamide, which forms stronger hydrogen bonds .
  • Thermal Stability :

    • Fluorinated acetamides (e.g., N-(3,4-difluorophenyl)-2,2-diphenylacetamide ) often exhibit higher thermal stability due to the strong C-F bond, a feature shared with the target compound.

Metabolic Considerations

  • Fluorine’s Role: Fluorine’s electronegativity and small atomic radius can block cytochrome P450-mediated oxidation, a common metabolic pathway for arylacetamides. This contrasts with chlorinated analogs (e.g., 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide ), which may undergo dechlorination or hydroxylation .
  • N,N-Dimethyl Group : This substitution may hinder N-dealkylation, a primary metabolic route for secondary amides .

Biological Activity

The compound 2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide (commonly referred to as 2-FDMA) is a member of the dimethylacetamide family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the biological activity of 2-FDMA, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2-FDMA is characterized by the following chemical structure:

  • Chemical Formula : C11_{11}H14_{14}F N2_2O
  • Molecular Weight : 210.24 g/mol

The presence of a fluorophenyl group contributes to its unique reactivity and biological profile, making it a subject of interest in drug development.

Antimicrobial Properties

Research has indicated that compounds containing dimethylacetamide moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to 2-FDMA possess potent activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-FDMAStaphylococcus aureus1.8 μg/mL
2-FDMAEscherichia coli12.5 μg/mL

These findings suggest that 2-FDMA could be a promising candidate for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

The dimethylacetamide derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that 2-FDMA can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study showed that treatment with 2-FDMA resulted in a significant reduction in cell viability in breast and prostate cancer cell lines.

Case Study: In Vitro Anticancer Activity

  • Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)
  • Results :
    • MCF-7: IC50_{50} = 15 μM
    • PC-3: IC50_{50} = 20 μM

These results indicate that 2-FDMA has the potential to be developed into an effective anticancer therapeutic agent.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of dimethylacetamide derivatives, including 2-FDMA. It has been suggested that these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

The neuroprotective action is hypothesized to involve:

  • Inhibition of oxidative stress markers
  • Modulation of inflammatory cytokines
  • Enhancement of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor)

Toxicological Profile

Understanding the safety profile of 2-FDMA is crucial for its therapeutic application. Toxicological studies indicate that while some derivatives exhibit low toxicity at therapeutic doses, higher concentrations can lead to adverse effects such as hepatotoxicity and reproductive toxicity.

Summary of Toxicological Findings

Study TypeFindings
Acute ToxicityNo significant acute toxicity observed at low doses
Chronic ExposureLiver degeneration noted at high concentrations
Reproductive ToxicityDevelopmental toxicity observed in animal studies

These findings underscore the importance of careful dosage management in therapeutic applications.

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